Tert-butyl (2-ethynylphenyl)carbamate CAS number and molecular weight
Tert-butyl (2-ethynylphenyl)carbamate CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry and drug discovery, the strategic deployment of molecular building blocks is paramount to the successful design and synthesis of novel therapeutic agents. Among these, compounds bearing both a reactive handle for bio-conjugation and a scaffold amenable to diversification hold particular value. tert-Butyl (2-ethynylphenyl)carbamate, a molecule possessing a terminal alkyne and a protected aniline, represents a significant asset in this context. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of this versatile compound, from its fundamental properties to its synthesis and applications, with a focus on the underlying chemical principles and practical considerations that govern its use.
Core Molecular Attributes
tert-Butyl (2-ethynylphenyl)carbamate is a bifunctional organic molecule that marries the synthetic utility of a terminal alkyne with the latent reactivity of an aromatic amine, the latter being temporarily masked by a tert-butyloxycarbonyl (Boc) protecting group. This strategic combination allows for selective chemical transformations at the ethynyl group, such as "click" chemistry or Sonogashira coupling, while the aniline nitrogen remains unreactive. Subsequent removal of the Boc group under acidic conditions can then unveil the free amine for further functionalization.
| Property | Value | Source |
| CAS Number | 199454-06-3 | |
| Molecular Formula | C₁₃H₁₅NO₂ | |
| Molecular Weight | 217.27 g/mol | |
| IUPAC Name | tert-butyl N-(2-ethynylphenyl)carbamate | |
| Canonical SMILES | C#CC1=CC=CC=C1NC(=O)OC(C)(C)C |
Strategic Synthesis
The synthesis of tert-butyl (2-ethynylphenyl)carbamate is a multi-step process that leverages well-established and robust organic reactions. The primary synthetic challenge lies in the selective introduction of the ethynyl group onto the aniline scaffold, which is pre-protected to prevent side reactions. A logical and commonly employed synthetic pathway involves two key stages: the protection of 2-ethynylaniline and the subsequent introduction of the alkyne functionality.
Boc Protection of 2-Iodoaniline: A Prophylactic Measure
The journey towards the target molecule begins with the protection of a suitable aniline precursor. 2-Iodoaniline is an ideal starting material as the iodine atom serves as a handle for the subsequent introduction of the ethynyl group via a cross-coupling reaction. The protection of the amino group is crucial to prevent its interference in the subsequent palladium-catalyzed reaction. The tert-butyloxycarbonyl (Boc) group is an excellent choice for this purpose due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.
The protection is typically achieved by reacting 2-iodoaniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Caption: Boc protection of 2-iodoaniline.
Experimental Protocol: Boc Protection of 2-Iodoaniline
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-iodoaniline (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a base, such as triethylamine (TEA, 1.5 equiv) or 4-dimethylaminopyridine (DMAP, 0.1 equiv), to the solution.
-
Reagent Addition: Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Sonogashira Coupling: Forging the Carbon-Carbon Triple Bond
With the protected 2-iodoaniline in hand, the crucial ethynyl group is introduced via a Sonogashira coupling reaction. This powerful palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. In this case, a protected form of acetylene, such as trimethylsilylacetylene (TMSA), is often used to prevent self-coupling and other side reactions. The TMS group can be easily removed in a subsequent step.
Caption: Sonogashira coupling reaction.
Experimental Protocol: Sonogashira Coupling
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add tert-butyl (2-iodophenyl)carbamate (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a copper(I) co-catalyst (e.g., CuI, 0.1 equiv).
-
Solvent and Reagents: Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine, 2.0 equiv).
-
Alkyne Addition: Add trimethylsilylacetylene (1.2 equiv) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or slightly elevated temperature (e.g., 50 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the catalysts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to afford the TMS-protected product.
Deprotection of the Trimethylsilyl Group: Unveiling the Terminal Alkyne
The final step in the synthesis is the removal of the trimethylsilyl (TMS) protecting group from the alkyne. This is typically achieved under mild basic conditions, which selectively cleave the Si-C bond without affecting the Boc protecting group.
Caption: TMS deprotection of the alkyne.
Experimental Protocol: TMS Deprotection
-
Setup: Dissolve the TMS-protected compound (1.0 equiv) in a solvent such as methanol (MeOH) or a mixture of THF and water.
-
Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃, 2.0 equiv) or tetrabutylammonium fluoride (TBAF, 1.1 equiv).
-
Reaction: Stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction progress by TLC.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, tert-butyl (2-ethynylphenyl)carbamate. Further purification by column chromatography may be performed if necessary.
Applications in Drug Discovery and Development
The unique structural features of tert-butyl (2-ethynylphenyl)carbamate make it a valuable building block in the synthesis of a wide range of biologically active molecules. The carbamate moiety itself is a common structural motif in many approved drugs, often serving as a stable and metabolically robust surrogate for an amide bond.[1] Furthermore, the presence of the terminal alkyne opens up a plethora of possibilities for molecular elaboration and conjugation.
The ethynylphenyl group is a key component in various pharmacologically active compounds. Its linear geometry and ability to participate in π-stacking interactions can be exploited to enhance binding to biological targets. Moreover, the terminal alkyne is a versatile handle for the introduction of diverse functionalities through reactions such as:
-
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and bio-orthogonal reaction that allows for the facile ligation of the alkyne-containing molecule to another molecule bearing an azide group. This is particularly useful in the construction of complex molecular architectures and in the field of chemical biology for labeling and imaging applications.
-
Sonogashira Coupling: The terminal alkyne can be further reacted with a variety of aryl or vinyl halides to construct more complex conjugated systems, which are prevalent in many classes of therapeutic agents.
While specific examples of drugs containing the exact tert-butyl (2-ethynylphenyl)carbamate substructure are not widely reported in publicly available literature, the strategic importance of this building block can be inferred from its commercial availability from suppliers of fine chemicals for research and development. Its utility lies in its potential to serve as a key intermediate in the synthesis of targeted covalent inhibitors, PROTACs (PROteolysis TArgeting Chimeras), and other advanced therapeutic modalities where precise molecular assembly is required.
Safety and Handling
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.
It is imperative to consult the supplier's safety information and to perform a thorough risk assessment before handling this compound.
Conclusion
tert-Butyl (2-ethynylphenyl)carbamate is a strategically designed molecular building block that offers significant advantages to the medicinal chemist and drug discovery scientist. Its orthogonal protecting group strategy allows for the selective functionalization of its terminal alkyne, a versatile handle for a variety of powerful synthetic transformations. While its direct incorporation into marketed drugs is not yet prevalent, its value as a key intermediate in the synthesis of complex and novel therapeutic agents is undeniable. As the demand for more sophisticated and targeted therapies continues to grow, the utility of such well-designed molecular scaffolds will undoubtedly increase, making tert-butyl (2-ethynylphenyl)carbamate a valuable tool in the armamentarium of modern drug discovery.
